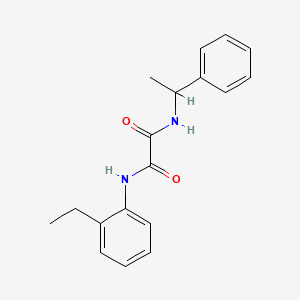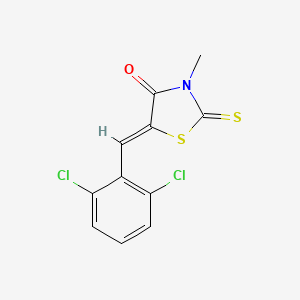![molecular formula C17H18Cl2O4 B4959394 2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)
2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound involves a complex structure with multiple functional groups, including ether and methoxy groups, and chlorinated aromatic rings. These features suggest a potential for diverse chemical behavior and physical properties, making it a subject of interest in materials science, organic synthesis, and potentially, polymer chemistry.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of poly(1,3-dimethoxybenzene) through the electrochemical oxidation of 1,3-dimethoxybenzene demonstrates a related approach that could be adapted for the synthesis of the target compound, considering the presence of dimethoxybenzene units within its structure (Martínez et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3-dimethoxybenzene, has been extensively studied, providing a basis for understanding the structural characteristics of complex molecules. Gas-phase electron diffraction and quantum chemical calculations offer insights into conformational preferences and electronic structure, which are essential for predicting the reactivity and properties of the molecule (Dorofeeva et al., 2010).
Chemical Reactions and Properties
The reactivity of chlorinated and methoxylated aromatic compounds can be influenced by the presence of electron-donating and withdrawing groups. For example, the study of 2-chloro-1,4-dimethoxybenzene's oxidation by lignin peroxidase highlights the role of chloro and methoxy groups in mediating redox reactions, which could be relevant for understanding the chemical behavior of the compound of interest (Teunissen et al., 1998).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and crystallinity, are significantly affected by their molecular structure. Studies on similar compounds provide insights into how structural features, like the arrangement of methoxy groups, influence these properties. For instance, electrosynthesis and characterization of related polymers offer valuable data on solubility and electrical conductivity, which could be extrapolated to our compound of interest (Martínez et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for participating in coupling reactions, can be inferred from studies on structurally similar molecules. For example, the reactivity of 1,4-dimethoxybenzene units in radical cations offers insights into the electron transfer processes that might be relevant for the target compound (Wartini et al., 1998).
Propriétés
IUPAC Name |
1,4-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-5-3-6-15(21-2)17(14)23-10-4-9-22-16-11-12(18)7-8-13(16)19/h3,5-8,11H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTLIPYRUXMNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-Dichlorophenoxy)propoxy]-1,3-dimethoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(allyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4959313.png)


![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4959330.png)

![4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
![5-{3-[1-(cyclobutylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4959341.png)
![dimethyl 2-[1-[(4-fluorophenyl)acetyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4959344.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)